(2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O2S/c20-14-3-4-15(16(21)9-14)19(25)24-6-1-2-12(10-24)8-17-22-18(23-26-17)13-5-7-27-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCKJCMHHBBYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)F)CC3=NC(=NO3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves multiple steps:
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through the cyclization of a suitable hydrazide with a nitrile compound under acidic or basic conditions.
Attachment of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Introduction of the Piperidine Ring: The piperidine ring can be synthesized through a reductive amination reaction involving a suitable aldehyde or ketone and a piperidine derivative.
Final Assembly: The final step involves linking the 2,4-difluorophenyl group to the oxadiazole-piperidine-thiophene scaffold through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
Substitution: The aromatic rings, especially the 2,4-difluorophenyl group, can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amine derivatives from the reduction of the oxadiazole ring.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, and its interactions with biological targets are of particular interest.
Industry
In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2,4-Difluorophenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-thiophene system contrasts with triazole () and pyrazolo-pyrimidine () cores. Oxadiazoles are known for metabolic stability and hydrogen-bonding capacity, whereas triazoles and pyrazoles often serve as bioisosteres for amides or esters .
Synthetic Routes: The target compound’s synthesis likely diverges from ’s triazole formation. In contrast, employs palladium-catalyzed cross-coupling, a versatile strategy for introducing aryl/heteroaryl groups .
Fluorine Substitution : All three compounds incorporate fluorinated aryl groups (2,4-difluorophenyl or 3-fluorophenyl), which are common in drug design to modulate electronic properties and resist oxidative metabolism .
Functional and Pharmacological Implications
While biological data for the target compound are absent in the evidence, structural analogs provide insights:
- Triazole Derivatives () : Such compounds are frequently explored as kinase inhibitors or antimicrobial agents due to their ability to mimic nucleobases or participate in metal coordination .
- Pyrazolo-Pyrimidine Derivatives () : These are often associated with kinase inhibition (e.g., targeting PI3K or JAK pathways) and exhibit marked thermal stability (e.g., MP >250°C) .
- Target Compound’s Unique Features : The oxadiazole-thiophene motif may enhance rigidity and electronic interactions compared to triazoles or pyrazoles. The piperidine moiety could improve solubility relative to purely aromatic systems.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can yield be maximized?
- Methodological Answer : Synthesis typically involves coupling the oxadiazole-thiophene moiety to the piperidine-methanone scaffold. Key steps include:
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Reaction Optimization : Refluxing intermediates (e.g., 3-(thiophen-3-yl)-1,2,4-oxadiazole derivatives) with brominated precursors under basic conditions (e.g., Na/EtOH) for 5–6 hours .
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Catalyst Selection : Use of phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency at the piperidine nitrogen .
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Purification : Column chromatography with silica gel (hexane:ethyl acetate, 7:3) achieves >95% purity.
Synthetic Step Conditions Yield Reference Oxadiazole formation Reflux (Na/EtOH, 5 h) 65–70% Piperidine coupling TBAB, DMF, 80°C, 12 h 55–60%
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the oxadiazole ring and substitution patterns on the thiophene and difluorophenyl groups. For example, the methanone carbonyl appears at ~170 ppm in C NMR .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H] at m/z 428.12) .
- X-ray Crystallography : Resolves piperidine ring conformation and oxadiazole-thiophene dihedral angles (e.g., 12.5° deviation from planarity) .
Advanced Research Questions
Q. How can computational modeling predict bioactivity against neurodegenerative targets?
- Methodological Answer :
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Docking Studies : Use AutoDock Vina to simulate binding to acetylcholinesterase (AChE). The oxadiazole-thiophene moiety shows π-π stacking with Trp86 (binding energy: −9.2 kcal/mol) .
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MD Simulations : GROMACS simulations (100 ns) assess stability of the ligand-receptor complex. Root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
Target Docking Score (kcal/mol) Key Interactions AChE −9.2 π-π (Trp86), H-bond (Tyr337) NMDA Receptor −7.8 Hydrophobic (Leu674)
Q. How to resolve contradictions in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies often arise from:
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Substituent Effects : Electron-withdrawing groups (e.g., -F on phenyl) enhance metabolic stability but reduce solubility. Compare logP values (e.g., 3.2 vs. 2.8 for -F vs. -CH derivatives) .
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Assay Variability : Standardize cell-based assays (e.g., SH-SY5Y neuroblastoma cells) with positive controls (e.g., donepezil for AChE inhibition) .
Modification Bioactivity (IC, μM) Solubility (μg/mL) 2,4-Difluorophenyl 0.45 ± 0.02 12.3 ± 1.1 4-Chlorophenyl 1.20 ± 0.15 18.9 ± 2.4
Q. What experimental designs mitigate variability in pharmacokinetic profiling?
- Methodological Answer :
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Split-Plot Design : Test absorption (Caco-2 permeability) and metabolism (microsomal stability) in parallel using four replicates per condition .
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Statistical Analysis : ANOVA identifies batch effects (e.g., p < 0.05 for inter-day variability in HPLC quantification) .
Parameter Mean ± SD CV (%) Caco-2 P 8.7 × 10 15.2 Microsomal t 42.5 min 18.7
Key Methodological Takeaways
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
